4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-ethoxyphenyl)benzamide
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Description
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-ethoxyphenyl)benzamide, also known as SMT-19969, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. SMT-19969 is a small molecule that belongs to the class of sulfonyl benzamides and has been shown to have promising pharmacological properties.
Scientific Research Applications
Synthesis and Biological Evaluation
Sulfonamide and benzamide derivatives are synthesized and evaluated for their biological activities, including antimicrobial and anticancer properties. For example, novel benzenesulfonamide derivatives have been synthesized and shown to exhibit excellent in vitro antitumor activity against certain cell lines, indicating their potential as candidates for anticancer drugs (Fahim & Shalaby, 2019). Similarly, acridine sulfonamide compounds have been investigated for their inhibitory activity against metalloenzyme carbonic anhydrase, with certain compounds showing high affinity and suggesting therapeutic applications (Ulus et al., 2013).
Anticancer Evaluation
The synthesis and anticancer evaluation of specific sulfonamide derivatives, such as phenylaminosulfanyl-1,4-naphthoquinone derivatives, have demonstrated potent cytotoxic activity against various human cancer cell lines. These findings suggest the potential of these compounds as agents against different cancer types, with minimal toxicity in normal cells (Ravichandiran et al., 2019).
Enzyme Inhibition Studies
Compounds containing sulfonamide and benzamide moieties have been studied for their enzyme inhibitory effects. This includes research on novel benzenesulfonamides with effective inhibitory activity against cytosolic carbonic anhydrase isoforms, indicating their importance in designing new therapeutic agents (Ghorab et al., 2017).
properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-ethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-4-28-20-9-7-19(8-10-20)23-22(25)18-5-11-21(12-6-18)29(26,27)24-14-16(2)13-17(3)15-24/h5-12,16-17H,4,13-15H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQGWRMDAPJRBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(CC(C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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